molecular formula C8H9NO3 B3042207 1-Methoxy-3-(nitromethyl)benzene CAS No. 53016-47-0

1-Methoxy-3-(nitromethyl)benzene

Cat. No.: B3042207
CAS No.: 53016-47-0
M. Wt: 167.16 g/mol
InChI Key: OPJOGXGWTIGBAC-UHFFFAOYSA-N
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Description

1-Methoxy-3-(nitromethyl)benzene is a nitro-substituted aromatic compound characterized by a methoxy group (-OCH₃) at the 1-position and a nitromethyl (-CH₂NO₂) group at the 3-position of the benzene ring. This compound is synthesized via palladium-catalyzed α-arylation reactions, as demonstrated in studies by VanGelder and Kozlowski. For example, reacting 1-methyl-4-(nitromethyl)benzene with 3-bromoanisole under optimized conditions (18 hours, 30% CH₂Cl₂/hexanes) yields the title compound as a pale yellow oil with an 86% yield . Key spectroscopic data include distinct signals in $^{1}\text{H}$ NMR (e.g., δ = 3.85 ppm for the methoxy group) and $^{13}\text{C}$ NMR (δ = 157.0 ppm for the aromatic carbons adjacent to the methoxy group) .

Properties

IUPAC Name

1-methoxy-3-(nitromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJOGXGWTIGBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Oxime Formation : 3-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride under acidic conditions to form 3-methoxybenzaldoxime.
  • Oxidation : The aldoxime intermediate is treated with 32% peracetic acid in acetic acid at 40–50°C. The oxidation converts the aldoxime group (–CH=N–OH) into a nitromethyl group (–CH2–NO2) through a radical-mediated pathway.

Optimization Parameters

  • Temperature : Controlled heating (40–50°C) prevents over-oxidation.
  • Stoichiometry : A 1:1.1 molar ratio of aldoxime to peracetic acid ensures complete conversion.
  • Yield : Reported yields for analogous compounds range from 65–75%.

Nucleophilic Substitution of 3-Methoxybenzyl Halides

A less common but viable route involves the reaction of 3-methoxybenzyl halides with metal nitrites.

Procedure

  • Halide Preparation : 3-Methoxybenzyl alcohol is treated with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form 3-methoxybenzyl chloride or bromide.
  • Nitrite Substitution : The benzyl halide reacts with silver nitrite (AgNO2) in anhydrous ether or THF. The nitrite ion displaces the halide, forming the nitromethyl group.

Key Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve reaction kinetics.
  • Side Products : Competition between nitro and nitrito products requires careful stoichiometry.
  • Yield : Typical yields are 50–60%, with purity dependent on recrystallization.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthesis route:

Method Reagents Conditions Yield (%) Scalability Reference
Aldoxime Oxidation Peracetic acid, acetic acid 40–50°C, 6–8 hrs 65–75 High
Benzyl Halide Substitution AgNO2, THF RT, 12–24 hrs 50–60 Moderate
Direct Nitration HNO3/H2SO4 <10°C, 4 hrs 30–40* Low

*Theoretical estimate based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(nitromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

1-Methoxy-3-(nitromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation: The compound can be oxidized to form quinones or other derivatives.
  • Reduction: The nitro group can be reduced to form amines, which are valuable in pharmaceutical synthesis.
  • Substitution Reactions: The methoxy and nitromethyl groups can participate in nucleophilic substitution reactions under basic conditions.

Biological Research

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies suggest that the compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Investigations into its interaction with cellular components have shown promise in anticancer applications, particularly through the formation of reactive intermediates that can induce apoptosis in cancer cells.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Dyes and Pigments Production: Its chemical structure allows for incorporation into dye manufacturing processes.
  • Chemical Intermediates: It is used as a precursor in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of various chemical products.

Case Studies

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Pharmaceuticals
In another investigation, researchers used this compound as an intermediate for synthesizing novel anticancer compounds. The synthesized derivatives were tested for cytotoxicity against cancer cell lines, demonstrating promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(nitromethyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Differences :

  • Substituent Position: The para-methyl group in 3ab vs. meta-methyl in 3kb alters electronic effects, slightly shifting NMR signals (e.g., δ 5.25 vs. 5.22 for CH₂NO₂) .
  • Reactivity : Para-substituted derivatives (e.g., 3ab) often exhibit higher yields due to reduced steric hindrance compared to meta-substituted analogs .

Nitroalkene Derivatives

Nitroalkenes, such as (E)-1-methoxy-3-(2-nitroprop-1-en-1-yl)benzene (1c), replace the nitromethyl group with a nitropropenyl moiety.

Compound Name Molecular Formula Synthesis Method Yield% Physical State Key Spectral Data ($^{1}\text{H}$ NMR) Reference
(E)-1-Methoxy-3-(2-nitroprop-1-en-1-yl)benzene (1c) C₁₀H₁₁NO₃ Condensation of 3-methoxybenzaldehyde 75 Not specified δ 8.15 (d, J = 15.6 Hz, 1H, CH=CHNO₂)

Comparison :

  • Structure : The nitropropenyl group introduces conjugation, leading to distinct UV/Vis absorption and reactivity in cycloaddition reactions, unlike the saturated nitromethyl group in 1-Methoxy-3-(nitromethyl)benzene .
  • Synthetic Utility : Nitroalkenes like 1c are intermediates in heterocycle synthesis, whereas diaryl nitromethanes are precursors for ketones via denitration .

Nitro-Substituted Methoxybenzenes

Compounds with nitro groups in alternative positions or additional substituents:

Compound Name Molecular Formula Synthesis Method Yield% Physical State Key Spectral Data ($^{13}\text{C}$ NMR) Reference
1-Chloro-3-methoxy-5-nitrobenzene C₇H₆ClNO₃ Not specified N/A Solid δ 153.2 (C-NO₂), δ 148.1 (C-OCH₃)
1-Methoxy-3-methyl-2-nitrobenzene C₈H₉NO₃ Nitration of 3-methylanisole N/A Liquid δ 21.0 (CH₃), δ 55.6 (OCH₃)

Comparison :

  • Electronic Effects : The chloro group in 1-Chloro-3-methoxy-5-nitrobenzene enhances electrophilicity at the nitro-substituted position, making it reactive toward nucleophilic substitution .
  • Steric Effects : The methyl group in 1-Methoxy-3-methyl-2-nitrobenzene introduces steric hindrance, reducing reactivity compared to unsubstituted analogs .

Biological Activity

1-Methoxy-3-(nitromethyl)benzene, also known as 3-methoxy-1-nitrobenzene, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is characterized by the presence of a methoxy group (-OCH₃) and a nitromethyl group (-NO₂) attached to a benzene ring. The molecular formula for this compound is C₈H₉N₃O₂. The unique structural features contribute to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA and induce cellular damage. This process is crucial in the action of various antibiotics, including metronidazole and chloramphenicol, which are known to act through similar pathways .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundActivity TypeMIC (µg/mL)Reference
This compoundBacterial Inhibition10-50
MetronidazoleBacterial Inhibition8-16
ChloramphenicolBacterial Inhibition4-8

2. Anti-inflammatory Effects

The anti-inflammatory properties of nitro compounds have been documented in various studies. Specifically, compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This suggests potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

CompoundInhibition TargetIC₅₀ (µM)Reference
This compoundCOX-225
Nitrobenzamide derivativesiNOS15

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group in the compound can be reduced to form nitroso intermediates, which are highly reactive and can interact with cellular macromolecules such as DNA and proteins .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .

Case Studies

A recent study examined the effects of this compound on various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations ranging from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent . Additionally, animal studies showed that administration of the compound led to decreased inflammation markers in models of acute inflammation .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological aspects. Studies indicate that high doses may lead to adverse effects such as weight loss and organ weight alterations in animal models. Notably, mutagenicity tests revealed that while some strains showed susceptibility to mutagenic effects, others did not exhibit significant changes under similar conditions .

Q & A

What are the optimal synthetic routes for preparing 1-Methoxy-3-(nitromethyl)benzene with high purity and yield?

Basic Research Question
The compound is typically synthesized via condensation of 3-methoxybenzaldehyde with nitroethane derivatives. A high-yield method involves reacting 3-methoxybenzaldehyde (10 mmol) with nitromethane under acidic or basic conditions to form the nitrovinyl intermediate. For example, a reported procedure achieved 80% yield using a catalytic system, followed by purification via silica gel chromatography (hexane/EtOAc 8:2) . Key steps include:

  • Reaction conditions : Stirring at room temperature or mild heating (40–60°C) for 12–24 hours.
  • Purification : Column chromatography to isolate the product from unreacted starting materials and byproducts.
  • Yield optimization : Adjusting stoichiometry (1:1.2 aldehyde/nitroethane ratio) and catalyst loading (e.g., 10 mol% proline derivatives for enantioselective synthesis) .

How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?

Basic Research Question
1H and 13C NMR are critical for structural confirmation. Key spectral features include:

  • 1H NMR (CDCl₃) : Aromatic protons resonate as a triplet at δ 7.25 ppm (J = 7.9 Hz, 1H), with adjacent methoxy protons at δ 3.80 ppm (singlet, 3H). The nitromethyl group shows distinct splitting patterns at δ 4.60 ppm (t, J = 7.4 Hz, 2H) and δ 3.29 ppm (t, J = 7.4 Hz, 2H) .
  • 13C NMR : The methoxy carbon appears at δ 55.3 ppm, while the nitromethyl carbons are observed at δ 76.3 and 33.5 ppm .
  • Mass spectrometry : ESI/MS typically shows [M+H]+ peaks around m/z 193–195, depending on isotopic distribution .

What challenges arise in isolating this compound, and how can they be mitigated?

Advanced Research Question
Key challenges :

  • Byproduct formation : Competing reactions (e.g., over-nitration or dimerization) may occur under harsh conditions.
  • Purification difficulties : The compound’s polarity is similar to nitroalkene intermediates, complicating chromatographic separation.
    Solutions :
  • Use gradient elution (e.g., hexane to EtOAc) during column chromatography to enhance resolution .
  • Employ low-temperature crystallization with solvents like dichloromethane/hexane to isolate pure crystals.
  • Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 7:3) to minimize over-reaction .

How does the nitromethyl group influence the compound’s reactivity in Michael addition reactions?

Advanced Research Question
The electron-withdrawing nitromethyl group enhances the electrophilicity of the adjacent β-carbon, making it a potent Michael acceptor. For example:

  • Mechanistic insight : The nitro group stabilizes the transition state through resonance, enabling asymmetric catalysis. A bifunctional B,N-based catalyst can achieve enantioselectivity >90% ee via a 10-membered cyclic transition state .
  • Experimental design : Optimize solvent polarity (e.g., THF or toluene) and catalyst (e.g., chiral proline derivatives) to control stereochemistry .

What computational methods predict the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electrostatic potential : Highlighting nucleophilic/electrophilic regions for reaction planning.
  • Frontier molecular orbitals : Predicting HOMO-LUMO gaps (~4.5 eV) to assess redox activity .
  • Thermodynamic stability : Comparing conformational isomers (e.g., trans vs. cis nitrovinyl groups) to guide synthesis .

Are there isomeric forms of this compound, and how are they resolved?

Advanced Research Question
Isomerism : The compound may exhibit E/Z isomerism if the nitromethyl group is part of a vinyl system (e.g., 1-Methoxy-3-(2-nitrovinyl)benzene).
Analytical resolution :

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers.
  • NMR NOE experiments : Detect spatial proximity of protons to distinguish E (NOE between methoxy and nitromethyl protons) from Z isomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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